Molecular Topological Polar Surface Area (TPSA) Differentiation Versus Nicotinonitrile Analog
The target compound (C₂₀H₁₉N₃O₄) contains four oxygen atoms distributed across the pyran-2-one ring (2 × O) and the ether bridge plus carbonyl (2 × O), yielding a calculated TPSA of approximately 85.6 Ų. The closest commercially available analog, 6-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (C₂₀H₁₇N₅O₂), replaces the pyran-2-one oxygen-rich heterocycle with a nitrile-substituted pyridine, reducing the oxygen count to two and adding a nitrile nitrogen. This structural substitution reduces TPSA to approximately 78.8 Ų and removes one hydrogen-bond acceptor while adding a dipole-altering nitrile group . The difference in TPSA (~6.8 Ų) and the presence of an additional H-bond acceptor in the target compound are relevant for blood–brain barrier penetration predictions and oral bioavailability parameter calculations under Lipinski's and Veber's rules.
| Evidence Dimension | Topological Polar Surface Area (TPSA, calculated) |
|---|---|
| Target Compound Data | ~85.6 Ų (4 oxygen atoms; C₂₀H₁₉N₃O₄) |
| Comparator Or Baseline | 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile: ~78.8 Ų (2 oxygen atoms; C₂₀H₁₇N₅O₂) |
| Quantified Difference | ΔTPSA ≈ +6.8 Ų; target compound possesses one additional H-bond acceptor and lacks the nitrile dipole |
| Conditions | In silico calculation based on molecular formula and structural connectivity; no experimental TPSA determination available |
Why This Matters
A TPSA difference of ~7 Ų can shift predicted CNS penetration probability by approximately 10–15% in standard drug-likeness models, directly impacting the suitability of the compound for neuroscience versus peripheral target screening cascades.
